molecular formula C9H9N3S B1491740 (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine CAS No. 1368469-28-6

(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine

Cat. No. B1491740
CAS RN: 1368469-28-6
M. Wt: 191.26 g/mol
InChI Key: VQQXPKYXAAFUTJ-UHFFFAOYSA-N
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Description

“(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine” is a chemical compound that can be purchased from chemical suppliers . It is related to pyrazine and thiophene derivatives, which are known to exhibit various biological activities .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine” and related compounds can be analyzed using various techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine” and related compounds can be complex. For example, a study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine” and related compounds can be analyzed using various techniques. For instance, a series of new hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core unit and polyfluorene chain arms were reported to exhibit good thermal stability .

Scientific Research Applications

Environmental Monitoring

This compound has been utilized as a fluorescent chemosensor for the selective detection of trinitrophenol (TNP) in environmental samples, such as water and soil, which is crucial for monitoring explosives and protecting the environment .

Metal Ion Sensing

Research indicates that derivatives of thiophene, like the one you’re interested in, have potential applications in selective metal ion sensing . This is important for identifying and quantifying metal ions in various contexts, from industrial processes to biological systems .

Antifungal Agents

A series of derivatives containing the thiophene moiety have shown potent antifungal activity . These compounds are valuable for developing new antifungal drugs and treatments .

Antimicrobial Activity

Thiophene derivatives have been synthesized for their potential use as antimicrobial agents. This application is significant in the medical field for combating various bacterial infections .

Therapeutic Applications

In medicine, thiophene derivatives exhibit a range of activities including antimicrobial , analgesic , anti-inflammatory , antihypertensive , and antitumor properties. These diverse therapeutic applications highlight the compound’s potential in drug development .

Material Science

Thiophene-based compounds are also used in material science, particularly in the fabrication of light-emitting diodes (LEDs). This application is important for advancing technology in lighting and display systems .

Future Directions

The future directions in the research of “(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine” and related compounds could involve the design and synthesis of novel derivatives with enhanced biological activities . Further studies could also focus on the structural optimization of these compounds as potential therapeutic agents .

properties

IUPAC Name

(3-thiophen-2-ylpyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQXPKYXAAFUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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